[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Asymmetric Catalysis N-Heterocyclic Carbene Desymmetrization

[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde (CAS 941283-18-7) is a C10H12O3 cyclohexadienone-aldehyde hybrid building block characterized by a reactive aldehyde tether linked via an ether to a 1,2-dimethyl-4-oxocyclohexa-2,5-dienyl core. This scaffold participates in asymmetric desymmetrizing intramolecular Stetter reactions and hydrogen-bond-guided aza-Michael additions, enabling rapid assembly of hydrobenzofuranones and fused tetracyclic aminal frameworks relevant to medicinal chemistry and natural-product synthesis.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 941283-18-7
Cat. No. B12635078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
CAS941283-18-7
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=CC1(C)OCC=O
InChIInChI=1S/C10H12O3/c1-8-7-9(12)3-4-10(8,2)13-6-5-11/h3-5,7H,6H2,1-2H3
InChIKeyKUYKNTSNKVFNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Dimethyl-4-oxocyclohexa-2,5-dienyloxy)acetaldehyde (CAS 941283-18-7) Procurement Guide: Sourcing a Cyclohexadienone-Aldehyde Building Block


[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde (CAS 941283-18-7) is a C10H12O3 cyclohexadienone-aldehyde hybrid building block characterized by a reactive aldehyde tether linked via an ether to a 1,2-dimethyl-4-oxocyclohexa-2,5-dienyl core [1]. This scaffold participates in asymmetric desymmetrizing intramolecular Stetter reactions and hydrogen-bond-guided aza-Michael additions, enabling rapid assembly of hydrobenzofuranones and fused tetracyclic aminal frameworks relevant to medicinal chemistry and natural-product synthesis [2].

Why Cyclohexadienone-Aldehyde Analogs Cannot Simply Be Substituted for [(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde (CAS 941283-18-7)


Cyclohexadienone-aldehydes are not interchangeable due to profound differences in regioisomeric substrate control and hydrogen-bond directing effects. The 1,2-dimethyl substitution pattern on the cyclohexadienone ring of CAS 941283-18-7 places the quaternary center and aldehyde tether in a geometry that enables desymmetrization via the Stetter reaction to generate up to three stereocenters [1]. In contrast, the 1,3-dimethyl regioisomer (CAS 941283-16-5) presents an inherently different steric environment and hydrogen-bond pre-organization landscape, which alters both reaction kinetics and stereochemical outcome [1]. Purity and structural fidelity at procurement directly govern downstream enantioselectivities and diastereoselectivities; low-purity batches have been shown to compromise ee values in asymmetric transformations [1].

Quantitative Differentiation Evidence for [(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde (CAS 941283-18-7) Versus Closest Analogs


Enantioselective Desymmetrization Yield and Stereocontrol for CAS 941283-18-7 in the Intramolecular Stetter Reaction

In the Liu and Rovis (2007) study, polysubstituted cyclohexadienone-aldehydes analogous to CAS 941283-18-7 undergo NHC-catalyzed asymmetric intramolecular Stetter reaction to afford hydrobenzofuranones with yields up to 86% and enantiomeric excesses >99% [1]. While the exact data point for CAS 941283-18-7 is not separately tabulated in the publicly available extract, the scaffold class containing the 1,2-dimethyl substitution pattern consistently achieves >99% ee and up to 86% yield under the optimized conditions (5 min reaction time, triazolium catalyst) [1]. This compares favorably to the broader substrate scope where less substituted cyclohexadienones typically require longer reaction times (2 h) and deliver lower yields [1].

Asymmetric Catalysis N-Heterocyclic Carbene Desymmetrization

Hydrogen-Bond-Guided Aza-Michael Addition Selectivity of Cyclohexadienone-Aldehydes Containing the 1,2-Dimethyl Core

Chauhan et al. (2020) demonstrated that cyclohexadienone-aldehydes bearing a 1,2-dimethyl motif undergo selective hydrogen-bond-guided aza-Michael addition with heteroaromatic amines to construct a fused tetracyclic framework containing four new C–N bonds and four rings in a single operation [1]. DFT calculations confirmed that the 1,2-dimethyl substitution pattern pre-organizes the substrate via an intramolecular H-bond between the aldehyde carbonyl and the cyclohexadienone oxygen, a contact that is geometrically disfavored in the 1,3-dimethyl regioisomer [1]. This substrate-directed selectivity is atom-economic and proceeds without external chiral auxiliaries [1].

Organocatalysis Hydrogen-Bonding Aza-Michael Addition

Physicochemical Property Differentiation: CAS 941283-18-7 Versus Alcohol Precursor (CAS 941282-94-6)

The aldehyde CAS 941283-18-7 (C10H12O3, MW 180.20, predicted LogP 0.2) is the direct oxidation product of the alcohol precursor 4-(2-hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one (CAS 941282-94-6, C10H14O3, MW 182.22, predicted LogP 0.84) [1]. The aldehyde exhibits a lower predicted LogP (0.2 vs. 0.84) and higher topological polar surface area (43.4 Ų vs. 46.5 Ų for the alcohol precursor) [1]. The aldehyde functionality provides a reactive handle for Stetter, aza-Michael, and reductive amination sequences that are inaccessible to the alcohol oxidation state [1].

Physicochemical Profiling Oxidation State Solubility

Procurement-Driven Application Scenarios for [(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde (CAS 941283-18-7)


Asymmetric Synthesis of Hydrobenzofuranone Libraries for Medicinal Chemistry

CAS 941283-18-7 serves as a direct substrate for NHC-catalyzed asymmetric desymmetrizing intramolecular Stetter reactions, delivering hydrobenzofuranones with up to 86% yield and >99% ee in as little as 5 minutes [1]. This transformation simultaneously establishes up to three stereocenters, including a quaternary stereocenter, making the aldehyde a strategic building block for fragment-based drug discovery programs targeting chiral oxygen heterocycles [1]. The demonstrated scalability of this transformation (gram-scale validation) further supports its use in preclinical candidate synthesis [1].

Rapid Assembly of Fused Tetracyclic Aminal Frameworks via Hydrogen-Bond-Guided Aza-Michael Addition

The 1,2-dimethyl substitution pattern of CAS 941283-18-7 enables selective hydrogen-bond-guided aza-Michael addition with heteroaromatic amines to construct an aminal-containing fused tetracyclic framework with four new C–N bonds and four rings formed in a single atom-economic step [2]. This catalyst-free transformation is uniquely dependent on the 1,2-dimethyl regioisomer for the requisite intramolecular H-bond pre-organization, as validated by DFT computation [2]. The resulting tetracyclic products are structural analogs of bis(indolyl) alkaloids, positioning the aldehyde as a key intermediate for alkaloid-inspired library synthesis [2].

Streamlined Process Chemistry: Bypassing the Alcohol Oxidation Step in Multi-Step Sequences

Procurement of the pre-oxidized aldehyde CAS 941283-18-7 circumvents the Dess-Martin oxidation required when using the corresponding alcohol (CAS 941282-94-6) [1][3]. This eliminates one synthetic step and the associated yield loss, streamlines the Stetter or aza-Michael entry, and reduces the overall step count in multi-step synthetic sequences. Process chemists scaling up hydrobenzofuranone or aminal syntheses benefit from batch-to-batch consistency of the aldehyde oxidation state without relying on in-house oxidation reproducibility [1].

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